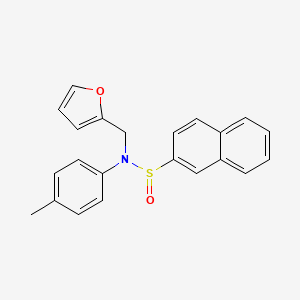![molecular formula C27H26N2O6S B11655128 4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B11655128.png)
4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(1Z)-3-(Morpholin-4-yl)-3-oxo-2-[(Phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-Methylbenzenesulfonat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Morpholinring, eine Phenylcarbonylgruppe und eine Methylbenzenesulfonat-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{(1Z)-3-(Morpholin-4-yl)-3-oxo-2-[(Phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-Methylbenzenesulfonat umfasst in der Regel mehrere Schritte, darunter die Bildung des Morpholinrings, die Einführung der Phenylcarbonylgruppe und die endgültige Kupplung mit dem Methylbenzenesulfonat. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren, Lösungsmittel und Temperaturkontrollen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungsverfahren umfassen, um ein hochwertiges Material zu produzieren, das für verschiedene Anwendungen geeignet ist.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-{(1Z)-3-(Morpholin-4-yl)-3-oxo-2-[(Phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-Methylbenzenesulfonat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Analoga mit unterschiedlichen chemischen Eigenschaften führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen funktionellen Gruppen führen, während die Reduktion einfachere Analoga mit weniger funktionellen Gruppen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-{(1Z)-3-(Morpholin-4-yl)-3-oxo-2-[(Phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-Methylbenzenesulfonat hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien, Katalysatoren und anderer industrieller Anwendungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-{(1Z)-3-(Morpholin-4-yl)-3-oxo-2-[(Phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-Methylbenzenesulfonat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden, was zu Veränderungen in ihrer Aktivität und nachfolgenden biologischen Effekten führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine and phenylformamido groups.
Hydrolysis: The ester bond in the sulfonate group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
4-[(1Z)-3-(MORPHOLIN-4-YL)-3-OXO-2-(PHENYLFORMAMIDO)PROP-1-EN-1-YL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes and receptors, modulating their activity. The phenylformamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The sulfonate group increases the compound’s solubility and stability in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Morpholin-Derivate, Phenylcarbonyl-Verbindungen und Methylbenzenesulfonate. Beispiele hierfür sind:
- 4-(1-Cyclohexen-1-yl)morpholin
- 2-(4-Isobutyl-phen-yl)-1-(morpholin-4-yl)propan-1-on
- (Z)-(methylsulfanyl)(morpholin-4-yl)methylidenamin-hydroiodid
Einzigartigkeit
Was 4-{(1Z)-3-(Morpholin-4-yl)-3-oxo-2-[(Phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-Methylbenzenesulfonat auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm spezifische chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C27H26N2O6S |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
[4-[(Z)-2-benzamido-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H26N2O6S/c1-20-7-13-24(14-8-20)36(32,33)35-23-11-9-21(10-12-23)19-25(27(31)29-15-17-34-18-16-29)28-26(30)22-5-3-2-4-6-22/h2-14,19H,15-18H2,1H3,(H,28,30)/b25-19- |
InChI-Schlüssel |
YTDCTZPULGDJFM-PLRJNAJWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655049.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11655053.png)
![1-Methyl-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11655058.png)
![3-Cyclohexyl-2-(isopentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11655064.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B11655066.png)
![2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate](/img/structure/B11655069.png)
![2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B11655075.png)

![3-(3-methoxyphenyl)-2-{(Z)-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]methyl}quinazolin-4(3H)-one](/img/structure/B11655094.png)
![3-(3-bromophenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11655096.png)
![1-[3-({[4,6-Dihydroxy-5-(3-methyl-4-propoxybenzyl)pyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethanone](/img/structure/B11655102.png)



